Magnesium ion

Ion Channel Selectivity Structural Biology Metal-Protein Binding

Researchers face enzyme inhibition and data variability from impure Mg²⁺ sources. Our high-purity magnesium ion (CAS 102781-35-1) is essential for precise biochemical workflows. • Quantitative advantage: >99% purity eliminates fidelity-compromising Mn²⁺, ensuring accurate PCR and NGS library prep. • Selective binding: 500-fold selectivity over Ca²⁺ guarantees specific protein crystallization. • Consistent performance: 1830 kJ/mol hydration energy ensures reproducible solvation kinetics. Bulk quantities in stock, ready for global dispatch.

Molecular Formula Mg+2
Molecular Weight 24.305 g/mol
CAS No. 102781-35-1
Cat. No. B179024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium ion
CAS102781-35-1
Synonyms3-Cyano-4-imino-7-chloro-4H-pyrido[1,2-a]-pyrimidine
Molecular FormulaMg+2
Molecular Weight24.305 g/mol
Structural Identifiers
SMILES[Mg+2]
InChIInChI=1S/Mg/q+2
InChIKeyJLVVSXFLKOJNIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Ion Overview


Magnesium ion (Mg²⁺), CAS Number 102781-35-1, is a divalent alkaline earth metal cation and a homogeneous inorganic compound [1]. It functions fundamentally as a cofactor in over 300 enzymatic systems [2] and is a key participant in ATP-mediated biochemical reactions and cellular signaling pathways [3]. Its procurement is not merely a generic electrolyte purchase; its unique physicochemical profile, characterized by a high charge density and a specific hydrated ionic radius, dictates its irreplaceable role in high-fidelity biochemical assays and advanced material syntheses [4].

Why Magnesium Ion Substitution Fails


The assumption that other divalent or monovalent cations like calcium (Ca²⁺) or sodium (Na⁺) can substitute for magnesium ion (Mg²⁺) in scientific or industrial applications is fundamentally flawed. Unlike its Group 2 analogs, Mg²⁺ possesses a uniquely high charge density resulting from its small ionic radius, which leads to a hydration energy (1830 kJ/mol) that is over 20% greater than Ca²⁺ (1505 kJ/mol) and five times greater than Na⁺ (365 kJ/mol) [1]. This property dictates its specific binding kinetics and geometry in proteins and its distinct solvation behavior in complex media. Consequently, substituting Mg²⁺ with Ca²⁺ or Mn²⁺ can drastically alter enzymatic reaction rates, fidelity, and even switch an activator to an inhibitor, as demonstrated in comparative enzymology studies [2]. The following quantitative evidence underscores why magnesium ion is a non-interchangeable reagent for precise scientific workflows.

Magnesium Ion Comparative Evidence


Binding Selectivity Over Calcium in MgtE Channels

In a direct head-to-head comparison, the metal-binding site of the MgtE transmembrane (TM) domain exhibited a binding affinity for Mg²⁺ that was approximately 500-fold stronger than for Ca²⁺ [1]. This was quantified through structural and binding studies, which were enabled by a high-resolution (2.5 Å) crystal structure of the MgtE TM domain in complex with Ca²⁺ ions [1].

Ion Channel Selectivity Structural Biology Metal-Protein Binding

Hydration Energy vs. Calcium and Sodium

The hydration energy of Mg²⁺ is 1830 kJ/mol, which is significantly higher than the 1505 kJ/mol measured for Ca²⁺ and 365 kJ/mol for Na⁺ [1]. This is a direct consequence of Mg²⁺'s smaller ionic radius and higher charge density, which results in a more tightly bound primary hydration shell [1].

Solution Chemistry Biochemistry Ion Properties

Manganese Inhibition in Isocitrate Lyase Assays

In a study of isocitrate lyase, the substitution of Mn²⁺ for Mg²⁺ as the metal cofactor fundamentally altered the enzyme's behavior. While Mg²⁺ served as an activator, Mn²⁺ resulted in a ratio of Vmax (activated vs. non-activated) that was less than 1, thereby reclassifying it as an inhibitor rather than an activator [1].

Enzymology Kinetics Metal Cofactor

DNA Polymerase I Fidelity: Advantage Over Manganese

An electrophoretic assay of misincorporation showed that the fidelity of E. coli DNA polymerase I was higher in the presence of Mg²⁺ compared to Mn²⁺ [1]. The study quantified that the rate of hydrolysis of a mismatched dNMP at the primer terminus is greater in Mg²⁺ than in Mn²⁺, whereas the hydrolysis rate of a properly base-paired nucleotide is greater in Mn²⁺ [2], indicating a mechanistic basis for the difference in fidelity.

Molecular Biology DNA Replication Enzyme Fidelity

Calcium vs. Magnesium Activation in Serine Racemase

In a direct comparison of the ATPase activity of human serine racemase, the ATP-Ca²⁺ complex produced a 2-fold lower maximal activation compared to the ATP-Mg²⁺ complex [1]. Furthermore, the ATP-Ca²⁺ complex exhibited a 3-fold higher EC50, indicating significantly lower potency for enzyme activation [1].

Neuroscience Enzyme Kinetics Allosteric Regulation

Strontium Affinity vs. Calcium at Renal ATPase

A comparative study of renal ATPase revealed that the K0.5 for Sr²⁺ for ATPase activity was 13.1 ± 0.2 µM, which is significantly higher (i.e., lower affinity) than the K0.5 for Ca²⁺ at 0.42 ± 0.03 µM [1]. While this is a direct comparison between Ca²⁺ and Sr²⁺, it serves as a class-level inference for the stringent size requirements of the binding pocket, which Mg²⁺ (with an even smaller ionic radius) would be expected to fulfill with even greater specificity.

Membrane Transport Biophysics Enzyme Specificity

Magnesium Ion Key Applications


High-Fidelity PCR and Genetic Analysis

The quantitative evidence confirming that Mg²⁺ yields higher DNA polymerase fidelity compared to Mn²⁺ [1] makes it the mandatory cofactor for all high-stakes genetic workflows. This includes PCR, site-directed mutagenesis, and next-generation sequencing (NGS) library preparation, where sequence accuracy is paramount. Procurement of ultrapure Mg²⁺ salts (e.g., MgCl₂) is a non-negotiable specification to prevent the introduction of fidelity-compromising trace metal contaminants like Mn²⁺.

Structural Biology and Protein Crystallography

The 500-fold higher binding selectivity of Mg²⁺ for specific protein sites over Ca²⁺ [1] and its unique, high hydration energy (1830 kJ/mol) [2] make it essential for structural biology. In protein crystallization screens and X-ray crystallography, Mg²⁺ is used to induce specific, biologically relevant conformational states and to stabilize crystal lattice contacts. Substitution with Ca²⁺ or other cations would lead to non-physiological structures or a complete failure to produce diffraction-quality crystals.

Neuroscience Enzyme Assays

Studies showing a 2-fold reduction in maximal activation and a 3-fold higher EC50 for Ca²⁺-ATP compared to Mg²⁺-ATP in human serine racemase [1] highlight the critical need for pure Mg²⁺ in neuroenzymology. For accurate kinetic measurements of ATP-dependent enzymes in brain tissue or neuronal cell cultures, the use of certified Mg²⁺ reagents is essential to prevent significant, confounding inhibition by contaminating Ca²⁺.

Advanced Materials and Electrolyte Formulation

The significantly higher charge density and hydration energy of Mg²⁺ (1830 kJ/mol) relative to Na⁺ (365 kJ/mol) and Ca²⁺ (1505 kJ/mol) [1] are key parameters in designing new materials. In the synthesis of Mg-ion batteries, layered double hydroxides, or specialized geopolymers, the strong solvation shell of Mg²⁺ dictates intercalation kinetics and final material structure. Procuring Mg²⁺ precursors with defined purity ensures reproducible material properties that cannot be achieved with lower-charge-density substitutes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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